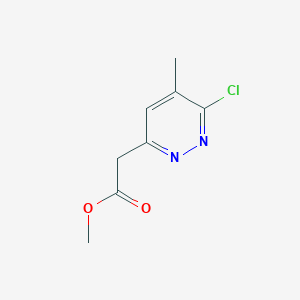

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-5-3-6(4-7(12)13-2)10-11-8(5)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCPBLHBBWSDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate, a heterocyclic compound of interest in medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide also outlines detailed experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and providing a self-validating framework for analysis.

The pyridazine core is a significant scaffold in the development of novel therapeutic agents and agrochemicals. A thorough understanding of the spectroscopic properties of its derivatives, such as this compound, is paramount for unequivocal structure elucidation, purity assessment, and quality control during the research and development pipeline.

Molecular Structure and Overview

This compound possesses a substituted pyridazine ring, which is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. The substituents—a chloro group, a methyl group, and a methyl acetate group—each impart distinct electronic and steric effects that are reflected in the compound's spectroscopic signatures.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton on the pyridazine ring, the methylene protons of the acetate group, and the methyl protons of both the pyridazine ring and the ester.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Singlet | 1H | Pyridazine ring H-4 |

| ~3.9 - 4.1 | Singlet | 2H | -CH₂-COO- |

| ~3.7 - 3.8 | Singlet | 3H | -COOCH₃ |

| ~2.4 - 2.6 | Singlet | 3H | Pyridazine ring -CH₃ |

Causality of Signal Assignment:

-

Aromatic Proton (H-4): The proton on the pyridazine ring is in an electron-deficient aromatic system, leading to a downfield chemical shift, anticipated in the range of 7.5-7.7 ppm. The absence of adjacent protons would result in a singlet.

-

Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the pyridazine ring and the carbonyl group are expected to resonate in the range of 3.9-4.1 ppm. Their chemical shift is influenced by the deshielding effects of both the aromatic ring and the carbonyl group. This signal will appear as a singlet.

-

Ester Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively shielded environment and are expected to produce a sharp singlet around 3.7-3.8 ppm.

-

Pyridazine Methyl Protons (-CH₃): The methyl group attached to the pyridazine ring will also appear as a singlet, but at a more upfield position compared to the ester methyl, likely in the 2.4-2.6 ppm region, due to the electronic environment of the heterocyclic ring.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| ~170 - 172 | -C OO- (Carbonyl) |

| ~158 - 160 | Pyridazine ring C -6 (attached to Cl) |

| ~150 - 152 | Pyridazine ring C -3 (attached to acetate) |

| ~135 - 137 | Pyridazine ring C -5 (attached to CH₃) |

| ~125 - 127 | Pyridazine ring C -4 |

| ~52 - 54 | -COOC H₃ |

| ~35 - 37 | -C H₂-COO- |

| ~18 - 20 | Pyridazine ring -C H₃ |

Causality of Signal Assignment:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically between 170 and 172 ppm.[1]

-

Pyridazine Ring Carbons: The carbons of the pyridazine ring will resonate in the aromatic region. The carbon attached to the electronegative chlorine atom (C-6) is expected to be significantly downfield. The other substituted carbons (C-3 and C-5) will also be downfield, while the unsubstituted carbon (C-4) will be at a relatively higher field within the aromatic region.

-

Aliphatic Carbons: The methoxy carbon of the ester will appear around 52-54 ppm. The methylene carbon will be found further upfield, and the methyl carbon attached to the pyridazine ring will be the most shielded, appearing in the high-field region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.[4]

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing structural information. [5] * Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically result in a more prominent molecular ion peak with less fragmentation, useful for confirming the molecular weight.

-

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

High-Resolution Mass Spectrometry (HRMS): For obtaining an accurate mass measurement, which can be used to determine the elemental formula of the molecule and its fragments. [6]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral characteristics and following the outlined experimental protocols, researchers can confidently identify and characterize this compound. The provided causality-based explanations for spectral features aim to empower scientists with the foundational knowledge to interpret their own experimental data with a high degree of confidence.

References

Sources

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Biological Activities and Therapeutic Potential of Pyridazine Derivatives

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to serve as a versatile synthetic handle, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of pyridazine derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, cardiovascular disorders, and neurodegenerative diseases. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyridazine core in their research and development endeavors.

Introduction: The Enduring Appeal of the Pyridazine Nucleus

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, nitrogen-containing heterocycles hold a place of particular prominence. The pyridazine moiety, with its distinct arrangement of two contiguous nitrogen atoms within a six-membered aromatic ring, imparts a unique set of electronic and steric properties to molecules that contain it.[1][2] This has led to the discovery of a wide array of pyridazine derivatives with a remarkable spectrum of pharmacological activities.[1][2]

The inherent polarity and hydrogen bonding capabilities of the pyridazine ring facilitate strong and specific interactions with biological targets, such as enzymes and receptors.[1] Furthermore, the pyridazine scaffold is readily amenable to chemical modification at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This synthetic tractability has empowered medicinal chemists to generate extensive libraries of pyridazine-based compounds for high-throughput screening and lead optimization.

This guide will explore the major therapeutic areas where pyridazine derivatives have shown significant promise, providing both a high-level overview and detailed, actionable insights for the laboratory researcher.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The development of targeted therapies has revolutionized oncology, and pyridazine derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression.[3] Their ability to selectively target cancer cells while minimizing toxicity to healthy tissues makes them attractive candidates for novel anticancer drugs.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of many cancers. Certain 3,6-disubstituted pyridazine derivatives have been shown to be potent and selective inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle. By binding to the ATP-binding pocket of CDK2, these compounds prevent its phosphorylation activity, leading to cell cycle arrest and apoptosis in cancer cells.

Another critical target for anticancer pyridazine derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) family of receptor tyrosine kinases. VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Pyridazinone-containing compounds have been developed as potent VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that promotes angiogenesis and tumor growth.

Figure 1: Mechanism of action of anticancer pyridazine derivatives.

Representative Anticancer Pyridazine Derivatives

| Compound Class | Target | Example Compound | IC50 | Reference |

| 3,6-Disubstituted Pyridazines | CDK2 | 11m | 20.1 nM | [4] |

| Pyridazinones | VEGFR-2 | Compound 5b | 92.2% inhibition at 10 µM | [2] |

Experimental Protocols

This protocol is a general representation based on synthetic strategies reported in the literature.

Materials:

-

Substituted 3,6-dichloropyridazine

-

Appropriate amine or alcohol nucleophile

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Et3N)

-

Anhydrous solvent (e.g., DMF, Dioxane)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous solvent, add the nucleophile (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3,6-disubstituted pyridazine.

Materials:

-

Recombinant human CDK2/Cyclin E complex

-

Histone H1 substrate

-

[γ-33P]ATP

-

Test compounds (pyridazine derivatives)

-

Kinase buffer

-

Stop solution (e.g., phosphoric acid)

-

Filter plates and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase buffer, recombinant CDK2/Cyclin E, and the test compound.

-

Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-33P]ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Pyridazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise mechanisms of action for many antimicrobial pyridazine derivatives are still under investigation. However, it is believed that their activity may stem from their ability to:

-

Inhibit essential enzymes: Pyridazine compounds may target and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disrupt cell membranes: The lipophilic nature of some pyridazine derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes, leading to cell lysis.

-

Interfere with quorum sensing: Some compounds may inhibit quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence gene expression.

Representative Antimicrobial Pyridazine Derivatives

| Compound Class | Target Organism | Example Compound | MIC (µM) | Reference |

| Pyridazinone Derivatives | S. aureus (MRSA) | Compound 7 | 3.74 | [5] |

| Pyrrolopyridazines | Pseudomonas aeruginosa | Saturated derivatives | Active | [6] |

Experimental Protocols

Materials:

-

Substituted 4-oxo-4-phenylbutanoic acid

-

Hydrazine hydrate

-

Appropriate aryl aldehyde

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Reflux a mixture of the substituted 4-oxo-4-phenylbutanoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent to form the corresponding 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

-

React the dihydropyridazinone with an appropriate aryl aldehyde in the presence of a base to introduce a substituent at the 5-position.

-

Further functionalization, such as N-alkylation, can be performed to generate a library of derivatives.

-

Purify the final products by recrystallization or column chromatography.

Materials:

-

Test compounds (pyridazine derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Inoculum of the microorganism at a standardized concentration

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridazine derivatives have shown significant potential as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors, offering the potential for effective anti-inflammatory activity with an improved safety profile.

Figure 2: Mechanism of action of anti-inflammatory pyridazinone derivatives.

Representative Anti-inflammatory Pyridazine Derivatives

| Compound Class | Target | Example Compound | IC50 (COX-2) | Reference |

| Pyridazinone Derivatives | COX-2 | Compound 6b | 0.18 µM | [7] |

Experimental Protocols

Materials:

-

Substituted 3-aroylpropionic acid

-

Hydrazine hydrate

-

Appropriate reagents for further modification (e.g., alkyl halides, sulfonyl chlorides)

-

Solvents and purification materials

Procedure:

-

Synthesize the 6-aryl-4,5-dihydropyridazin-3(2H)-one core by reacting a substituted 3-aroylpropionic acid with hydrazine hydrate.

-

Introduce various substituents at the N-2 position of the pyridazinone ring by reacting with appropriate electrophiles.

-

The choice of substituents on the 6-aryl ring and at the N-2 position is crucial for achieving COX-2 selectivity.

-

Purify the final compounds using standard techniques.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

Test compounds

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37 °C.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using a competitive EIA kit.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

-

The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Cardiovascular Effects: Modulating Vascular Tone and Cardiac Function

Pyridazine derivatives have shown significant promise in the treatment of cardiovascular diseases, particularly as vasodilators and inotropic agents.[2] Their primary mechanism of action in this context is the inhibition of phosphodiesterases (PDEs).

Mechanism of Action: Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cardiovascular signaling. Inhibition of PDE3, an isozyme prevalent in cardiac and vascular smooth muscle, leads to an increase in intracellular cAMP levels. In vascular smooth muscle, this results in relaxation and vasodilation. In cardiomyocytes, increased cAMP enhances calcium influx, leading to a positive inotropic (increased contractility) effect. Several pyridazinone derivatives have been developed as selective PDE3 inhibitors, offering a dual mechanism of action for the treatment of heart failure.

Figure 3: Mechanism of action of pyridazinone-based PDE3 inhibitors.

Representative Cardiovascular Pyridazine Derivatives

| Compound Class | Target | Example Compound | Activity | Reference |

| Pyridazinone Derivatives | PDE3 | Bemoradan | Potent inotropic and vasodilator | [2] |

| Pyridazinone Derivatives | Vasodilator | Compound 5 | EC50 = 0.339 µM | [8] |

Experimental Protocols

Materials:

-

Substituted benzoylpropionic acid

-

Hydrazine hydrate

-

Reagents for further chemical modifications

-

Solvents and purification materials

Procedure:

-

The synthesis often starts with the condensation of a substituted benzoylpropionic acid with hydrazine hydrate to form the dihydropyridazinone core.

-

Subsequent modifications, such as oxidation to the pyridazinone and introduction of various substituents at different positions of the pyridazine and phenyl rings, are carried out to optimize PDE3 inhibitory activity and selectivity.

-

Purification is typically achieved through recrystallization or column chromatography.

Materials:

-

Isolated aortic rings from rats or rabbits

-

Organ bath system with a force transducer

-

Krebs-Henseleit solution

-

Phenylephrine or potassium chloride (to induce contraction)

-

Test compounds

Procedure:

-

Mount the isolated aortic rings in the organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37 °C.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a sustained contraction with phenylephrine or potassium chloride.

-

Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Neuroprotective Activity: Shielding the Central Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and conditions like neuropathic pain, represent significant unmet medical needs. Pyridazine derivatives have emerged as promising neuroprotective agents through their ability to modulate glutamate transport.

Mechanism of Action: Activation of Excitatory Amino Acid Transporter 2 (EAAT2)

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive extracellular glutamate can lead to excitotoxicity and neuronal damage. Excitatory Amino Acid Transporter 2 (EAAT2) is a glial glutamate transporter responsible for the majority of glutamate reuptake from the synaptic cleft. Upregulation or activation of EAAT2 can enhance glutamate clearance and protect neurons from excitotoxicity. Certain pyridazine derivatives have been identified as potent activators of EAAT2 expression at the translational level, thereby offering a novel therapeutic strategy for neuroprotection.

Figure 4: Mechanism of action of neuroprotective pyridazine derivatives.

Representative Neuroprotective Pyridazine Derivatives

| Compound Class | Target | Example Compound | Activity | Reference |

| Pyridazine Derivatives | EAAT2 Activator | LDN-212320 (3) | Potent EAAT2 activator | [9] |

| Pyridazine Derivatives | EAAT2 Activator | Compound 4f | Reverses oxaliplatin-induced neuropathy | [9] |

Experimental Protocols

Materials:

-

6-aryl-3(2H)-pyridazinone

-

Lawesson's reagent

-

Appropriate bromomethyl derivative

-

Base (e.g., K2CO3)

-

Anhydrous DMF

Procedure:

-

Synthesize the corresponding 6-aryl-3(2H)-pyridazinethione by treating the pyridazinone with Lawesson's reagent.

-

React the pyridazinethione with a suitable bromomethyl derivative in the presence of a base in DMF to introduce a thioether linkage.

-

The nature of the substituent introduced via the bromomethyl derivative is critical for EAAT2 activation.

-

Purify the final product by column chromatography.

Materials:

-

Rodents (e.g., rats, mice)

-

Chemotherapeutic agent to induce neuropathy (e.g., oxaliplatin)

-

Test compounds

-

Von Frey filaments (for assessing mechanical allodynia)

Procedure:

-

Induce neuropathic pain in the rodents by administering a chemotherapeutic agent like oxaliplatin.

-

Administer the test pyridazine derivatives or vehicle to the animals.

-

Assess the development of mechanical allodynia (a key symptom of neuropathic pain) at different time points using von Frey filaments. This involves applying filaments of increasing stiffness to the paw and observing the withdrawal threshold.

-

A significant increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates an anti-allodynic (and potentially neuroprotective) effect.

Conclusion and Future Directions

The pyridazine scaffold has unequivocally demonstrated its versatility and significance in the field of medicinal chemistry. The diverse range of biological activities exhibited by pyridazine derivatives, from anticancer and antimicrobial to anti-inflammatory, cardiovascular, and neuroprotective effects, underscores the immense potential of this heterocyclic core. The ability to readily modify the pyridazine ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Novel Target Identification: High-throughput screening of diverse pyridazine libraries against novel biological targets will continue to uncover new therapeutic opportunities.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of pyridazine derivatives will facilitate the rational design of more effective and safer drugs.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies can enhance the therapeutic efficacy and reduce the side effects of potent pyridazine-based drugs.

-

Clinical Translation: The progression of promising pyridazine derivatives from preclinical studies to clinical trials will be crucial for realizing their full therapeutic potential.

References

- The pyridazine heterocycle in molecular recognition and drug discovery. [Source URL not available]

-

Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage[Link]

-

Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed[Link]

-

Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI[Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI[Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega[Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Taylor & Francis Online[Link]

-

The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Semantic Scholar[Link]

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and... [Source URL not available]

-

Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. PubMed[Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing[Link]

-

Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. PubMed[Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed[Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health[Link]

-

[Antimicrobial activity of new pyridazine derivatives]. PubMed[Link]

-

Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. ACS Publications[Link]

- Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds. [Source URL not available]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]

- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a "privileged" scaffold in modern medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and a lower propensity for cytochrome P450 inhibition, offer distinct advantages in drug design and optimization.[1] This guide provides a comprehensive overview of the discovery, history, and evolving applications of novel pyridazine-containing compounds. We will delve into the synthetic strategies employed to access this versatile core, explore the mechanistic underpinnings of their diverse pharmacological activities, and present key data on notable clinical candidates. Through a blend of historical perspective, mechanistic insights, and practical methodologies, this document aims to equip researchers with the knowledge to effectively leverage the pyridazine scaffold in the pursuit of next-generation therapeutics.

Introduction: The Ascendance of a Heterocyclic Workhorse

Historically, the pyridazine nucleus was often overshadowed by its more ubiquitous phenyl and other heterocyclic counterparts in drug discovery programs. However, a deeper understanding of its inherent electronic and steric attributes has led to its deliberate incorporation into a growing number of bioactive molecules. The adjacent nitrogen atoms create a unique electronic distribution, influencing the molecule's polarity, solubility, and ability to engage in specific interactions with biological targets.[1] This has proven particularly advantageous in addressing challenges related to metabolic stability and off-target effects, such as interactions with the hERG potassium channel.[1]

The journey of pyridazines from chemical curiosities to key pharmacophores is marked by a series of discoveries that showcased their therapeutic potential across a wide spectrum of diseases. Early investigations revealed their utility as antihypertensive and analgesic agents.[2][3] More recently, the FDA approvals of relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 (TYK2) inhibitor, have solidified the pyridazine ring's status as a valuable component in contemporary drug design.[1]

Physicochemical Properties and Design Rationale

The strategic incorporation of a pyridazine ring into a drug candidate is often a deliberate choice to modulate its physicochemical and pharmacokinetic properties. The two adjacent nitrogen atoms act as strong hydrogen bond acceptors, facilitating robust interactions with protein targets.[1] Furthermore, the inherent polarity of the pyridazine moiety can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for optimizing drug absorption and distribution.

One of the key advantages of the pyridazine scaffold is its potential to mitigate cytochrome P450 (CYP) inhibition, a common hurdle in drug development that can lead to adverse drug-drug interactions.[1] The electron-deficient nature of the ring system generally makes it less susceptible to oxidative metabolism. This, coupled with its ability to reduce interactions with the hERG channel, underscores its value in designing safer medicines.[1]

Synthetic Strategies for Accessing the Pyridazine Core

The construction of the pyridazine ring system can be achieved through a variety of synthetic routes, with the choice of method often dictated by the desired substitution pattern and the nature of the starting materials. A common and versatile approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.

General Experimental Protocol: Synthesis of a Fused-Ring Pyridazine

This protocol describes a representative synthesis of a 5,6-fused ring pyridazine from a 1,2-diacylcyclopentadiene (fulvene) and hydrazine hydrate, a method known for its efficiency and mild reaction conditions.[4]

Step-by-Step Methodology:

-

Dissolution: Dissolve the substituted 1,2-diacylcyclopentadiene (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, perform a separatory extraction to isolate the pyridazine product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure pyridazine compound.[4]

The success of this synthesis is often evidenced by a high percent yield and can be confirmed through characterization techniques such as melting point determination and infrared spectroscopy.[4]

Pharmacological Applications and Mechanisms of Action

Pyridazine and its derivatives have demonstrated a remarkable breadth of pharmacological activities, impacting a wide array of biological targets and pathways.[2][5] This versatility has led to their investigation in numerous therapeutic areas.

Oncology

In the field of oncology, pyridazine-containing compounds have shown significant promise as inhibitors of key signaling pathways that drive tumor growth and proliferation.[6] Many of these derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[6] For instance, certain pyridopyridazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[6]

In Vitro Anticancer Activity of Pyridopyridazin-3(2H)-one Derivatives

| Compound | Target Cell Line | Activity | Reference |

|---|---|---|---|

| 21a-c | MCF-7 (Breast Cancer) | Potent anticancer activity | [6] |

| 20a-d | Various Cancer Cell Lines | Strong anticancer activity |[6] |

Signaling Pathway: Kinase Inhibition by Pyridazine Derivatives

Caption: Pyridazine-based kinase inhibitors can block signaling cascades, preventing cancer cell proliferation.

Cardiovascular Diseases

Several pyridazine derivatives have been developed as potent cardiovascular agents.[2] Levosimendan and Pimobendan are notable examples of pyridazinone-containing drugs used in the treatment of heart failure.[2][3] These compounds often exert their effects through mechanisms such as calcium sensitization and phosphodiesterase (PDE) inhibition, leading to improved cardiac contractility and vasodilation.[2]

Anti-inflammatory and Antiviral Applications

The pyridazine scaffold has also been exploited in the development of anti-inflammatory and antiviral drugs.[7][8] Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] In the antiviral arena, compounds like Pirodavir have been investigated for their ability to inhibit viral replication, although clinical efficacy has been a challenge.[1] The antiviral activity of some pyridazine derivatives against Hepatitis A Virus (HAV) has also been reported, with some compounds exhibiting a virucidal effect.[8]

Clinical Landscape and Future Perspectives

The clinical success of pyridazine-containing drugs is a testament to the therapeutic potential of this heterocyclic core. Several compounds are currently in various stages of clinical development, targeting a range of diseases.

Notable Pyridazine Derivatives in Clinical Development

| Compound | Therapeutic Area | Mechanism of Action | Status | Reference |

|---|---|---|---|---|

| Branaplam (82) | Spinal Muscular Atrophy | mRNA splicing modulator | Clinical Development | [1] |

| ARV-110 (113) | Prostate Cancer | Androgen receptor degrader | Clinical Development | [1] |

| Ensartinib (114) | Lung Cancer | ALK inhibitor | Clinical Development | [1] |

| AZD0095 (352) | Cancer | Monocarboxylate transporter 4 (MCT4) inhibitor | Clinical Evaluation |[1] |

The continued exploration of the pyridazine scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles. The ability to fine-tune the physicochemical properties of molecules by incorporating this heterocycle makes it an invaluable tool for medicinal chemists. Future research will likely focus on developing more selective and potent pyridazine derivatives, exploring novel therapeutic targets, and leveraging computational methods to guide the design of next-generation pyridazine-based drugs.

Conclusion

The journey of pyridazine compounds from their initial discovery to their current status as clinically important therapeutics highlights the power of heterocyclic chemistry in drug development. The unique structural and electronic features of the pyridazine ring offer a compelling platform for the design of novel drugs with diverse pharmacological activities. As our understanding of disease biology deepens, the versatility of the pyridazine scaffold will undoubtedly continue to be harnessed to address unmet medical needs and contribute to the advancement of human health.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

-

A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

-

Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Epigenomics. [Link]

-

Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. [Link]

-

Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. Journal of Heterocyclic Chemistry. [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Drug Discovery Technologies. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

-

Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. PubMed. [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. ijcrt.org [ijcrt.org]

- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Gambit: A Technical Guide to Predicting the Mechanism of Action of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This technical guide delineates a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action of a novel pyridazine derivative, Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate. In the absence of pre-existing biological data for this specific molecule, we will construct a scientifically rigorous, hypothetical mechanism centered on kinase inhibition, a frequent therapeutic avenue for pyridazine-containing compounds.[2] This document will serve as a roadmap, guiding researchers through a logical progression of in silico, in vitro, and in vivo studies designed to systematically test this hypothesis, validate the molecular target, and characterize the compound's therapeutic potential.

Introduction: The Pyridazine Core - A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive scaffold for drug design.[2] Its weak basicity, high dipole moment, and capacity for robust hydrogen bonding contribute to favorable drug-target interactions.[2][3] The versatility of the pyridazine nucleus is evidenced by its incorporation into a diverse array of approved drugs and clinical candidates, targeting a wide spectrum of diseases.[1] Notably, pyridazine derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[4][5]

The subject of this guide, this compound, is a novel entity with an as-yet-unexplored biological profile. Its structural features—a chlorinated pyridazine core, a methyl group, and a methyl acetate side chain—provide the basis for a rational, hypothesis-driven investigation into its mechanism of action.

Hypothesis Formulation: Targeting the Kinome

Based on the prevalence of the pyridazine scaffold in known kinase inhibitors, we hypothesize that This compound acts as an inhibitor of a specific protein kinase implicated in oncogenesis. The chloro and methyl substituents on the pyridazine ring likely contribute to the binding affinity and selectivity for the target kinase, while the methyl acetate group may influence solubility and cell permeability.

This central hypothesis will be systematically interrogated through the phased experimental approach detailed below.

Phase I: In Silico Prediction and Target Identification

The initial phase of our investigation will leverage computational methods to narrow the field of potential kinase targets and predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.[6][7]

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[8] We will employ both ligand-based and structure-based pharmacophore modeling.

-

Ligand-Based Approach: This method relies on the principle that similar molecules exhibit similar biological activities.[9] We will construct a pharmacophore model based on a library of known pyridazine-based kinase inhibitors with activity against various oncogenic kinases.

-

Structure-Based Approach: Utilizing the 3D structures of various kinase active sites, we will identify key interaction points for inhibitor binding.[8]

These models will be used to perform virtual screening of our compound against a database of known kinase structures, providing a ranked list of potential targets.

Molecular Docking

Molecular docking simulations will be employed to predict the binding mode and affinity of this compound within the active sites of the top-ranked kinase candidates from the virtual screen. This will provide insights into the specific amino acid residues involved in the interaction and help to refine our hypothesis.

ADME/Tox Profiling

In silico ADME/Tox prediction is crucial for early-stage drug discovery, helping to identify potential liabilities before committing to costly and time-consuming experimental studies.[7][10] We will utilize established computational models to predict key parameters such as:

-

Absorption: Oral bioavailability, Caco-2 permeability.[11]

-

Distribution: Blood-brain barrier penetration, plasma protein binding.[10]

-

Metabolism: Cytochrome P450 inhibition.[2]

-

Excretion: Renal and hepatic clearance.

-

Toxicity: Mutagenicity, carcinogenicity, cardiotoxicity (hERG inhibition).[2]

The workflow for our in silico investigation is depicted in the following diagram:

Caption: In Silico Prediction Workflow.

Phase II: In Vitro Validation

The predictions from Phase I will be rigorously tested in a series of in vitro experiments designed to confirm the predicted kinase target and evaluate the compound's cellular activity.

Biochemical Kinase Assays

The primary goal of this stage is to directly measure the inhibitory activity of this compound against the top-ranked kinase candidates.[12][13] A panel of biochemical kinase assays will be employed.

-

Primary Screen: A single-dose (e.g., 10 µM) screen against the top 5-10 predicted kinases to identify initial hits.

-

Dose-Response Analysis: For any hits from the primary screen, a multi-point dose-response curve will be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Selectivity Profiling: The compound will be tested against a broader panel of kinases to assess its selectivity and identify potential off-target effects.

| Assay Type | Principle | Endpoint | Key Considerations |

| Radiometric Assay | Measures the incorporation of ³²P- or ³³P-labeled ATP into a substrate. | Radioactivity of the phosphorylated substrate. | High sensitivity, but requires handling of radioactive materials. |

| Fluorescence-Based Assays | Utilizes fluorescent probes to detect ATP consumption or product formation. | Change in fluorescence intensity or polarization. | High-throughput, non-radioactive.[14] |

| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction. | Luminescent signal. | High sensitivity and broad applicability.[15] |

Cell-Based Assays

Cell-based assays are essential to confirm that the observed biochemical activity translates into a functional effect in a more physiologically relevant context.[16]

-

Cell Proliferation/Viability Assays: The effect of the compound on the growth and viability of cancer cell lines known to be dependent on the target kinase will be assessed using assays such as MTT, MTS, or CellTiter-Glo®.[17][18]

-

Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to confirm that the compound binds to the target kinase within the cellular environment.

-

Phosphorylation-Specific Western Blotting: The phosphorylation status of downstream substrates of the target kinase will be analyzed by Western blotting to confirm that the compound inhibits the kinase signaling pathway in cells.

-

Cytotoxicity Assays: The potential for the compound to induce cell death will be evaluated using assays that measure markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release).[19]

The experimental workflow for in vitro validation is as follows:

Caption: In Vitro Validation Workflow.

Phase III: In Vivo Efficacy Studies

The final phase of our investigation will involve evaluating the anti-tumor efficacy of this compound in a preclinical animal model.[20]

Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[20][21]

-

Cell Line-Derived Xenografts (CDX): We will utilize a CDX model established from a cancer cell line that was shown to be sensitive to our compound in the in vitro studies.[22][23]

-

Patient-Derived Xenografts (PDX): For a more clinically relevant model, PDX models, which involve the direct implantation of patient tumor tissue into mice, may be considered. These models better recapitulate the heterogeneity of human tumors.[24]

Study Design

A typical in vivo efficacy study will involve the following:

-

Tumor Implantation: Human cancer cells will be implanted subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, the animals will be randomized into treatment and control groups.

-

Dosing and Monitoring: The test compound will be administered to the treatment group via a clinically relevant route (e.g., oral, intraperitoneal). Tumor growth will be monitored regularly by caliper measurements. Animal body weight and general health will also be monitored.

-

Endpoint Analysis: At the end of the study, tumors will be excised and weighed. Portions of the tumor tissue will be collected for pharmacokinetic and pharmacodynamic (e.g., Western blotting for target modulation) analysis.

The logical flow of the in vivo studies is presented below:

Caption: In Vivo Efficacy Study Workflow.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to predicting and validating the mechanism of action of this compound. By progressing from in silico predictions to in vitro biochemical and cell-based assays, and culminating in in vivo efficacy studies, this framework provides a clear path to understanding the therapeutic potential of this novel pyridazine derivative. The successful execution of this comprehensive plan will not only elucidate the compound's molecular target and mechanism of action but will also provide the critical data necessary to support its further development as a potential therapeutic agent.

References

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

-

Day, C.-P., Merlino, G., & Combs, J. D. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. [Link]

-

Cassarà, S., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 64(1), 533–554. [Link]

-

Wang, Y., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of Translational Medicine, 19(1), 491. [Link]

-

Pérez-Villanueva, J., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16168–16180. [Link]

-

Pahikkala, T., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1235–1247. [Link]

-

Kim, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2733–2744. [Link]

-

An, F., & Xie, Y. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 998222. [Link]

-

Experimental validation of predicted drug-target interactions. (n.d.). ResearchGate. [Link]

-

Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]

-

Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

-

Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. [Link]

-

Tiamiyu, B. B., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(4), bbac244. [Link]

-

Schaller, D., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Rzhepetskyy, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 449. [Link]

-

Ferrero, E., et al. (2017). In silico prediction of novel therapeutic targets using gene–disease association data. Journal of Translational Medicine, 15(1), 182. [Link]

-

Ríos-Guzmán, C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4349. [Link]

-

Arora, M., & Rudresh, H. M. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(4), 101-108. [Link]

-

Pérez-Villanueva, J., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16168–16180. [Link]

-

Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

-

Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

-

European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. [Link]

-

Reaction Biology. (2023). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Traxler, P., et al. (1997). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601–3616. [Link]

-

World Journal of Biology and Pharmaceutical Sciences. (2023). Target identification and validation in research. [Link]

-

SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

Crown Bioscience. (n.d.). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

-

European Pharmaceutical Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

-

Insilico Medicine. (n.d.). Main. [Link]

-

Schaller, D., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [Link]

-

Chen, B., et al. (2012). DRUG TARGET PREDICTIONS BASED ON HETEROGENEOUS GRAPH INFERENCE. Pacific Symposium on Biocomputing, 17, 53–64. [Link]

-

Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12353. [Link]

-

Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. [Link]

-

Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]

-

Stefańska, J., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(15), 5800. [Link]

-

Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

-

Wang, Y., et al. (2024). In silico methods for drug-target interaction prediction. Frontiers in Pharmacology, 15, 1368943. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 6. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction | MDPI [mdpi.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cellgs.com [cellgs.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Kinase Activity Assays [worldwide.promega.com]

- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. noblelifesci.com [noblelifesci.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

- 23. crownbio.com [crownbio.com]

- 24. startresearch.com [startresearch.com]

Solubility and stability of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate

An In-Depth Technical Guide to the Solubility and Stability of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate

Introduction

This compound is a substituted pyridazine derivative, a class of heterocyclic compounds that has garnered significant attention in medicinal and agricultural chemistry due to its wide spectrum of biological activities.[1] Pyridazine cores are key components in various therapeutic agents, including those with anti-tumor and lipid-lowering properties.[2] As an intermediate or a potential active pharmaceutical ingredient (API), a thorough understanding of the physicochemical properties of this compound is paramount for its successful development.

This technical guide provides a comprehensive overview of the solubility and chemical stability of this compound. For drug development professionals, these two parameters are critical determinants of a compound's ultimate success. Solubility directly influences bioavailability and the feasibility of formulation, while stability dictates shelf-life, storage conditions, and the potential for formation of degradation products that could impact safety and efficacy.

This document is structured to provide not only theoretical insights but also actionable, field-proven experimental protocols. It explains the causality behind experimental design, empowering researchers to conduct self-validating studies tailored to this specific molecule.

Physicochemical Profile

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. The structure of this compound, featuring a pyridazine ring substituted with a chloro group, a methyl group, and a methyl acetate moiety, dictates its chemical behavior.

Chemical Structure:

(Structure derived from chemical name)

The key physicochemical parameters for this compound, including publicly available predicted data, are summarized below. It is critical to note that predicted values serve as a preliminary guide and must be confirmed by empirical testing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1408074-63-4 | [3] |

| Molecular Formula | C₈H₉ClN₂O₂ | [3] |

| Molecular Weight | 200.62 g/mol | [3] |

| Predicted Boiling Point | 335.2 ± 37.0 °C | [3] |

| Predicted Density | 1.278 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 0.95 ± 0.10 | [3] |

Structural Insights:

-

Pyridazine Ring: The two adjacent nitrogen atoms make the ring electron-deficient and are responsible for the basic character (though the predicted pKa is low, suggesting weak basicity).

-

Methyl Ester Group: This functional group is a primary site for potential hydrolytic degradation, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.

-

Chloro Substituent: The chlorine atom on the electron-deficient pyridazine ring may be susceptible to nucleophilic displacement under certain stress conditions.

Solubility Profile Assessment

Aqueous solubility is a gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability and challenging formulation development. The following sections outline a robust protocol for determining the solubility of this compound.

Rationale for Experimental Design

The "gold standard" for solubility determination is the shake-flask method. This protocol is designed to achieve thermodynamic equilibrium, providing a true measure of solubility. The choice of different pH media (e.g., pH 1.2, 4.5, 6.8) is critical as it mimics the physiological environment of the gastrointestinal tract and reveals any pH-dependent solubility, which is expected for a molecule with basic nitrogen centers.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol provides a step-by-step methodology for determining the aqueous solubility of the title compound.

Step 1: Preparation of Buffers

-

Prepare buffers at pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate Buffer), and pH 6.8 (Simulated Intestinal Fluid, without enzymes).

Step 2: Sample Preparation

-

Add an excess amount of this compound to separate vials containing each of the prepared buffers. The excess solid should be clearly visible.

-

Causality: Ensuring an excess of solid is present is fundamental to the principle of this method; it guarantees that the solution becomes saturated, allowing for the determination of the maximum equilibrium concentration.

-

Step 3: Equilibration

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a minimum of 48 hours to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) can be run to confirm that the concentration has plateaued.

Step 4: Sample Processing

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved particles.

-

Causality: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration. The choice of a low-binding filter material like PVDF is important to minimize loss of the analyte.

-

Step 5: Quantification

-

Dilute the filtered supernatant with an appropriate mobile phase.

-

Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (as will be developed in the stability section).

-

Calculate the solubility in mg/mL or µg/mL by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Data Presentation

The results of the solubility study should be compiled into a clear, concise table.

Table 2: Sample Solubility Data Table

| Solvent/Medium | Temperature (°C) | pH | Determined Solubility (mg/mL) |

| pH 1.2 Buffer | 37 | 1.2 | Experimental Value |

| pH 4.5 Buffer | 37 | 4.5 | Experimental Value |

| pH 6.8 Buffer | 37 | 6.8 | Experimental Value |

| Water | 25 | ~7.0 | Experimental Value |

| Ethanol | 25 | N/A | Experimental Value |

Visualization of Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability Profile and Forced Degradation

Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a drug substance.[4] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated storage to expedite degradation.[5][6] This process is essential for developing and validating a stability-indicating analytical method, which is a cornerstone of any reliable stability study.[7] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without destroying the molecule entirely.[8]

Rationale for a Stability-Indicating Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and versatility.[9] The development of such a method is a prerequisite for any stability study.

Experimental Protocol: Forced Degradation Studies

The following protocols outline standard stress conditions. A stock solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) should be prepared and subjected to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside the stressed samples.

1. Acid Hydrolysis

-

Procedure: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Conditions: Incubate the solution at 60 °C and analyze samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Causality: Elevated temperature accelerates the reaction, while the acidic condition probes the stability of the ester linkage and other acid-labile functionalities.

2. Base Hydrolysis

-

Procedure: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Conditions: Keep the solution at room temperature and analyze samples at early time points (e.g., 5, 15, 30, 60 minutes).

-

Causality: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed hydrolysis, hence the milder temperature conditions. This is a critical test for the stability of the methyl acetate moiety.

3. Oxidative Degradation

-

Procedure: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂).

-

Conditions: Keep the solution at room temperature and analyze at time points such as 2, 6, and 24 hours.

-

Causality: This test assesses the molecule's susceptibility to oxidation. The electron-rich parts of the molecule, including potentially the pyridazine ring itself, are most likely to react.

4. Thermal Degradation

-

Procedure: Store the stock solution and a sample of the solid-state powder in an oven.

-

Conditions: Maintain the oven at 60 °C. Analyze samples at pre-determined intervals (e.g., 1, 3, 7 days).

-

Causality: This evaluates the intrinsic thermal stability of the molecule in both solution and solid states, which is vital for determining manufacturing and storage conditions.

5. Photostability

-

Procedure: Expose the stock solution and solid powder to a light source that complies with ICH Q1B guidelines. The light source should provide both UV and visible light.

-

Conditions: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be kept in the dark.

-

Causality: Photostability testing is a regulatory requirement and determines if the drug substance is light-sensitive, which informs packaging requirements.

Analytical Strategy and Data Analysis

-

Method: A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid) is a suitable starting point. UV detection should be performed at a wavelength that provides a good response for the parent compound.

-

Analysis: For each stress condition, chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. A mass balance calculation should be performed to ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration.

-

Peak Purity: The purity of the parent peak in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure no degradation products are co-eluting.

Visualization of Workflow

Caption: Workflow for a Forced Degradation Study.

Hypothesized Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated under the described stress conditions. Identifying these helps in the targeted search for degradation products during analysis.

-

Ester Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid, (6-chloro-5-methyl-pyridazin-3-yl)acetic acid. This reaction is expected to be significant under both acidic and, particularly, basic conditions.

-

Nucleophilic Substitution of Chlorine: The chloro group attached to the pyridazine ring could potentially be displaced by a hydroxyl group, especially under harsh hydrolytic (acidic or basic) and thermal conditions, leading to the formation of a hydroxypyridazine derivative.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-industry.com [alfa-industry.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Analogs and Derivatives of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. This technical guide focuses on Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate, a key intermediate for the synthesis of novel pyridazine derivatives. This document provides a comprehensive overview of its synthesis, chemical properties, and potential for derivatization. Furthermore, it delves into the extensive biological activities exhibited by analogous pyridazine-containing molecules, offering insights into potential therapeutic applications and future research directions. Detailed synthetic protocols, characterization data, and a thorough exploration of structure-activity relationships (SAR) are presented to empower researchers in the design and development of next-generation pyridazine-based therapeutic agents.

Introduction: The Prominence of the Pyridazine Core